Cas no 67980-77-2 (1-(Pyridin-3-yl)piperazine)

1-(Pyridin-3-yl)piperazine is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety. This structure imparts versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dual functionality allows for selective modifications at both the pyridine and piperazine sites, enabling the development of targeted bioactive molecules. The compound exhibits good solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its stability under standard laboratory conditions ensures reliable handling and storage. Researchers value 1-(Pyridin-3-yl)piperazine for its role in constructing complex scaffolds, particularly in the design of CNS-active compounds and kinase inhibitors.
1-(Pyridin-3-yl)piperazine structure
1-(Pyridin-3-yl)piperazine structure
Product Name:1-(Pyridin-3-yl)piperazine
CAS No:67980-77-2
MF:C9H13N3
MW:163.219621419907
MDL:MFCD06409182
CID:58676
PubChem ID:437234
Update Time:2025-10-16

1-(Pyridin-3-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(Pyridin-3-yl)piperazine
    • 1-Pyridin-3-ylpiperazine
    • 1-PYRIDIN-3-YL-PIPERAZINE
    • 1-Pyridin-3-yl-piperazine dihydrobromide
    • DTXSID00331321
    • FS-2144
    • AB23789
    • 3-piperazin-4-ylpyridine
    • 1-(pyrid-3-yl)piperazine
    • 3-pyridylpiperazine
    • Z594273866
    • 67980-77-2
    • PIPERAZINE, 1-(3-PYRIDINYL)-
    • BB 0254811
    • EN300-70778
    • DNDJHEWLYGJJCY-UHFFFAOYSA-N
    • FT-0647243
    • 1-pyridin-3-yl piperazine
    • 1h-pyrazole, 1-(1,3-dioxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • N-(3-Pyridyl)piperazine
    • SCHEMBL5335
    • J-505114
    • 1-(3-pyridinyl)piperazine
    • 3-piperazinylpyridine
    • AKOS010082739
    • MFCD06409182
    • A25574
    • A819500
    • 1-(3-pyridyl)piperazine
    • CHEMBL1180399
    • AMY5253
    • 1-pyrid-3-ylpiperazine
    • L10054
    • DB-013740
    • P67414
    • 674-794-8
    • MDL: MFCD06409182
    • Inchi: 1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2
    • InChI Key: DNDJHEWLYGJJCY-UHFFFAOYSA-N
    • SMILES: N1(C2C=NC=CC=2)CCNCC1

Computed Properties

  • Exact Mass: 163.11100
  • Monoisotopic Mass: 163.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Melting Point: 48-52°C
  • PSA: 28.16000
  • LogP: 0.88500

1-(Pyridin-3-yl)piperazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(Pyridin-3-yl)piperazine Production Method

1-(Pyridin-3-yl)piperazine Suppliers

Amadis Chemical Company Limited
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(CAS:67980-77-2)1-(Pyridin-3-yl)piperazine
Order Number:A25574
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):318.0/558.0/1066.0
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1-(Pyridin-3-yl)piperazine Related Literature

Additional information on 1-(Pyridin-3-yl)piperazine

Recent Advances in the Study of 1-(Pyridin-3-yl)piperazine (CAS: 67980-77-2) in Chemical Biology and Pharmaceutical Research

1-(Pyridin-3-yl)piperazine (CAS: 67980-77-2) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by a pyridine ring linked to a piperazine moiety, serves as a crucial building block in the synthesis of various pharmacologically active molecules. Recent studies have explored its potential as a scaffold for developing novel therapeutics targeting central nervous system (CNS) disorders, infectious diseases, and cancer. The unique structural features of 1-(Pyridin-3-yl)piperazine enable it to interact with multiple biological targets, making it a promising candidate for further investigation.

In the context of CNS disorders, researchers have focused on the dopaminergic and serotonergic systems, where 1-(Pyridin-3-yl)piperazine derivatives exhibit affinity for receptors such as 5-HT1A and D2. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperazine ring could enhance selectivity and reduce off-target effects, leading to improved therapeutic profiles for anxiety and depression. Additionally, the compound's ability to cross the blood-brain barrier (BBB) has been a key area of investigation, with recent findings suggesting that certain derivatives achieve higher brain penetration while maintaining low toxicity.

The antimicrobial potential of 1-(Pyridin-3-yl)piperazine has also been a focal point of recent research. A team at the University of Cambridge reported in 2024 that derivatives of this compound exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis. The mechanism of action involves inhibition of cell wall synthesis, a pathway distinct from existing antibiotics, which could address the growing issue of antimicrobial resistance. Furthermore, computational modeling studies have identified specific structural motifs within the molecule that correlate with enhanced antibacterial efficacy, providing a roadmap for future drug design.

In oncology, 1-(Pyridin-3-yl)piperazine has shown promise as a kinase inhibitor scaffold. A recent Nature Communications article highlighted its role in the development of selective CDK4/6 inhibitors, which are crucial for treating hormone receptor-positive breast cancer. The study revealed that subtle modifications to the pyridine ring could significantly alter the compound's binding affinity and selectivity, offering new avenues for personalized cancer therapies. Moreover, preclinical studies have demonstrated that these derivatives exhibit favorable pharmacokinetic properties, including oral bioavailability and metabolic stability.

The synthetic accessibility of 1-(Pyridin-3-yl)piperazine has also been a subject of innovation. A 2024 report in Organic Letters described a novel, one-pot synthesis method that improves yield and reduces waste compared to traditional approaches. This advancement is particularly relevant for industrial-scale production, as it addresses both economic and environmental concerns. Concurrently, analytical techniques for characterizing this compound have evolved, with recent publications emphasizing the use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for quality control in pharmaceutical manufacturing.

Despite these advancements, challenges remain in the development of 1-(Pyridin-3-yl)piperazine-based therapeutics. Issues such as metabolic clearance and potential drug-drug interactions require further investigation. However, the compound's versatility and the growing body of research supporting its pharmacological applications suggest that it will continue to be a valuable tool in drug discovery. Future directions may include the exploration of its role in targeted drug delivery systems and combination therapies, as well as the development of more sustainable synthesis methods.

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Amadis Chemical Company Limited
(CAS:67980-77-2)1-(Pyridin-3-yl)piperazine
A25574
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):318.0/558.0/1066.0
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